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The table below summarizes the key features and functional consequences of cevipabulin binding to its two

target sites.

Binding Site Location Binding Effect Functional Outcome
Vinblastine Inter-dimer Acts as a microtubule-stabilizing Induces tubulin
Site interface between agent (MSA); enhances polymerization and

Seventh Site
(Gatorbulin
Site)

B1- and a2-tubulin
[1]

Intra-dimer
interface between
02- and 32-tubulin
(a novel site on o-
tubulin) [1] [4]

longitudinal interactions between
tubulin dimers [1] [2] [3]

Acts as a microtubule-destabilizing
agent (MDA); pushes the aT5 loop
outward, making non-
exchangeable GTP exchangeable,
reducing tubulin stability [1]

formation of abnormal
bundles or aggregates

[1] [2]

Triggers proteasome-
dependent degradation
of the ap-tubulin
heterodimer [1]

Experimental Validation of the Dual-Binding

Mechanism
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The discovery and validation of cevipabulin's dual binding mechanism relied on several key experimental

approaches.

e X-ray Crystallography: The primary evidence comes from a crystal structure of the cevipabulin-
tubulin complex (Resolution: 2.6 A). The electron density map unambiguously showed two
cevipabulin molecules bound to a single tubulin dimer: one at the known vinblastine site and another
at a previously uncharacterized site on a-tubulin [1].

e Cellular Biochemical Assays:

o Immunoblotting: Treatment with cevipabulin reduced a- and -tubulin protein levels in
various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent manner, without
affecting tubulin mMRNA levels. This downregulation was blocked by the proteasome inhibitor
MG132, confirming proteasome-dependent degradation [1].

o Quantitative Proteomics: Label-free quantitative proteomic analysis of HelLa cells treated with
cevipabulin for 6 hours selectively showed downregulation of a- and p-tubulin proteins [1].

e Functional and Competition Binding Assays:

o Mutagenesis: Introducing a point mutation (aY224G) at the Seventh site disrupted
cevipabulin's binding and its ability to induce unique tubulin protofilaments, proving the
functional importance of this site [2].

o Competition Assays: Early studies indicated that cevipabulin competes with radiolabeled
vinblastine for binding to tubulin, but not with paclitaxel [1].

¢ Morphological Analysis:

o Transmission Electron Microscopy (TEM): Revealed that cevipabulin induces the formation
of linear tubulin protofilaments and their subsequent aggregation into irregular structures, a
morphology distinct from those induced by classic MSAs or MDAs [2].

o Immunofluorescence: Used in cell-based studies to visualize the abnormal tubulin aggregates
and protofilaments formed upon cevipabulin treatment [2].

Diagram: Mechanism of Cevipabulin-Induced Tubulin
Protofilament Formation

The diagram below illustrates the proposed mechanism by which cevipabulin's dual binding leads to a

unique tubulin morphology.
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Implications for Drug Development

Cevipabulin's validated dual-binding mechanism presents a significant advance in the field of microtubule-

targeting agents.

¢ A Novel Mechanism: It is the first agent confirmed to bind simultaneously to two different tubulin
sites, leading to a hybrid effect of stabilization and destabilization that results in a unique tubulin
morphology (abnormal protofilaments) and eventual degradation [1] [2].

¢ A New Therapeutic Target: The identification of the "Seventh site" provides a novel structural target
on a-tubulin for the rational design of a new generation of anticancer drugs, potentially useful for
overcoming resistance associated with traditional B-tubulin targeting [1] [5].

¢ Informing Drug Design: The structural insights from the cevipabulin-tubulin co-crystal structure
have already been used to design new derivatives. One such compound, 8g, also targets both the
vinca and gatorbulin sites, shows improved antiproliferative activity, and exhibits reduced toxicity in an
HT29 xenograft model, supporting its potential as a promising therapeutic candidate [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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